molecular formula C13H14ClF3N4O2 B14807329 3-chloro-N-[[3-(N-methoxy-C-methylcarbonimidoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine

3-chloro-N-[[3-(N-methoxy-C-methylcarbonimidoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B14807329
M. Wt: 350.72 g/mol
InChI Key: OLABTGXLCHXHHW-UHFFFAOYSA-N
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Description

1-[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone O-methyloxime is a complex organic compound characterized by the presence of multiple functional groups, including a trifluoromethyl group, a pyridine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as trifluoromethyltrimethylsilane and sodium trifluoroacetate . The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone O-methyloxime can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and chloro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

1-[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone O-methyloxime has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone O-methyloxime involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated pyridines and isoxazoles, such as:

Uniqueness

1-[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone O-methyloxime is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C13H14ClF3N4O2

Molecular Weight

350.72 g/mol

IUPAC Name

3-chloro-N-[[3-(N-methoxy-C-methylcarbonimidoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C13H14ClF3N4O2/c1-7(20-22-2)11-4-9(23-21-11)6-19-12-10(14)3-8(5-18-12)13(15,16)17/h3,5,9H,4,6H2,1-2H3,(H,18,19)

InChI Key

OLABTGXLCHXHHW-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC)C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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